4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

Description

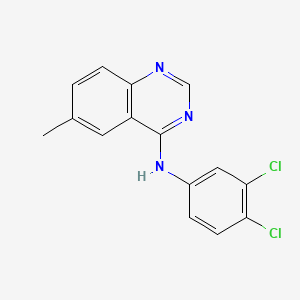

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- is a quinazoline derivative characterized by a 4-aminoquinazoline core substituted with a 3,4-dichlorophenyl group at the N-position and a methyl group at the 6-position. The dichlorophenyl and methyl substituents in this compound likely influence its electronic properties, solubility, and binding interactions with biological targets.

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-6-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-2-5-14-11(6-9)15(19-8-18-14)20-10-3-4-12(16)13(17)7-10/h2-8H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHPGDPFVPDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231742 | |

| Record name | AX-7396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824431-12-1 | |

| Record name | AX-7396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824431121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AX-7396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AX-7396 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZP89163WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases mediated by kinase pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of 4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- can be represented as follows:

This compound features a quinazoline core substituted with a dichlorophenyl group and a methyl group at specific positions. The presence of halogen atoms contributes to its biological activity through various mechanisms.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 4-Quinazolinamine can inhibit various cancer cell lines through multiple mechanisms:

- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR (Epidermal Growth Factor Receptor) and NEK4 (NIMA-related kinase 4). Studies have shown that modifications in the quinazoline structure can enhance selectivity and potency against these targets .

- Cell Viability : In vitro studies using MTT assays have demonstrated that 4-Quinazolinamine exhibits cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. The IC50 values indicate significant growth inhibition compared to controls .

- Molecular Docking Studies : Molecular docking analyses reveal strong binding affinities of 4-Quinazolinamine to target kinases, suggesting a mechanism of action through competitive inhibition at ATP-binding sites .

Other Biological Activities

Beyond anticancer effects, quinazoline derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have reported that quinazoline compounds possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Anti-inflammatory Effects : Quinazolines have been shown to modulate inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation .

- Neuroprotective Effects : Emerging research suggests potential neuroprotective roles for quinazoline derivatives, indicating their utility in neurodegenerative disorders .

Table 1: Biological Activities of 4-Quinazolinamine

Case Studies

-

Case Study on NSCLC :

A study evaluated the efficacy of 4-Quinazolinamine in inhibiting NSCLC cell proliferation. The results indicated an IC50 value significantly lower than standard treatments, suggesting this compound's potential as a lead candidate for further development in lung cancer therapy . -

Molecular Docking Analysis :

A molecular docking study assessed the binding affinity of 4-Quinazolinamine to various kinases. The results showed favorable interactions with critical residues in the active site of EGFR and NEK4, supporting its role as a competitive inhibitor .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

The primary application of 4-quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- lies in its role as an anticancer agent . Studies have indicated that this compound acts as an inhibitor of several kinases involved in cancer progression, particularly NEK4 (NIMA-related kinase 4). Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth.

2. Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationships of quinazolinamines to optimize their efficacy against cancer cells. Modifications at specific positions on the quinazoline core can significantly affect inhibitory potency against various kinases. For example, derivatives with different substituents have shown varying degrees of activity against non-small cell lung cancer (NSCLC) cells .

3. Targeted Therapies

Due to its ability to selectively inhibit kinases, 4-quinazolinamine derivatives are being explored for their potential in targeted cancer therapies. The design of these compounds often involves understanding their binding affinities through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Comparative Analysis with Related Compounds

A comparative analysis with other quinazoline derivatives reveals notable differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Gefitinib | Quinazoline core with an aniline substituent | Approved for non-small cell lung cancer |

| Vandetanib | Quinazoline core with multiple substituents | Potent inhibitor of vascular endothelial growth factor receptor |

| Erlotinib | Similar quinazoline structure | Targeted therapy for lung cancer |

These compounds illustrate the versatility of the quinazoline scaffold in drug development and highlight how specific substituents can influence therapeutic outcomes.

Case Studies

Several case studies have demonstrated the efficacy of quinazolinamine derivatives:

- Study on NEK4 Inhibition : A study reported that certain analogues showed significant anti-proliferative activity against EGFR-mutant NSCLC cells, indicating that NEK4 inhibition could be a promising strategy for treating this type of cancer .

- Allosteric Modulators : Research identified novel allosteric modulators related to quinazolinamines that could enhance dopamine transporter activity, suggesting potential applications in neuropharmacology .

Comparaison Avec Des Composés Similaires

Compound 1 : N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine

- Substituents : 6,7-dimethoxy, 2-trifluoromethyl, and indazol-5-yl groups.

- Synthesis : Achieved via multi-step reactions with a 68% yield .

Compound 2 : 6-Fluoro-N-[2-(3,4-Dichlorophenyl)Ethyl]-4-Quinazolinamine

- Substituents : 6-fluoro and phenethylamine side chain.

- Synthesis : Synthesized via a one-pot method using iPrOH and Et₃N, yielding 52% .

- Key Differences : Fluorine substitution at position 6 may increase metabolic stability, while the phenethyl group could enhance membrane permeability.

Compound 3 : 4-Quinazolinamine, N-(3,4-Dichlorophenyl)-6-methoxy-7-[(4-methyl-3-morpholinyl)methoxy]

- Substituents : 6-methoxy and morpholinylmethoxy groups.

- Synthesis : Details unspecified, but morpholine derivatives are typically introduced to improve solubility and pharmacokinetics .

- Key Differences : The morpholine moiety likely enhances water solubility compared to the target compound’s methyl group.

Compound 4 : 4-Quinazolinamine, N-(3,4-Dimethoxyphenyl)-6-methyl-

- Substituents : 3,4-dimethoxyphenyl instead of dichlorophenyl.

- Synthesis: Not detailed in the evidence, but methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro groups in the target compound .

Spectroscopic and Physicochemical Properties

NMR data from analogs highlight structural nuances:

- Target Compound : Expected ¹H NMR signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm).

- Compound 1 : ¹H NMR shows methoxy signals at δ 3.8–4.0 ppm and indazole protons at δ 8.1–8.3 ppm .

- Compound 2 : Fluorine substitution causes deshielding effects, shifting adjacent proton signals upfield .

Méthodes De Préparation

Classical Synthesis Approaches

Niementowski’s Cyclocondensation Method

The Niementowski reaction remains a cornerstone for constructing quinazolinone scaffolds. Anthranilic acid derivatives serve as starting materials, reacting with formamide or acetic anhydride to form 4-oxoquinazoline intermediates. For N-(3,4-dichlorophenyl)-6-methyl-4-quinazolinamine, 6-methylanthranilic acid undergoes cyclocondensation with formamide at 125–130°C, yielding 6-methyl-3,4-dihydroquinazolin-4-one (Figure 1A). Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloro substituent, producing 4-chloro-6-methylquinazoline.

Key Reaction:

$$

\text{6-Methylanthranilic acid} + \text{Formamide} \xrightarrow{\Delta} \text{6-Methyl-3,4-dihydroquinazolin-4-one} \quad

$$

Grimmel-Guinther-Morgan Synthesis

This method involves heating o-aminobenzoic acid with amines in the presence of phosphorus trichloride (PCl₃). For the target compound, 6-methyl-o-aminobenzoic acid reacts with 3,4-dichloroaniline in toluene under reflux, facilitated by PCl₃, to directly form N-(3,4-dichlorophenyl)-6-methyl-4-quinazolinamine. While efficient, this approach often requires stringent anhydrous conditions and yields moderate results (50–65%) due to competing side reactions.

Modern Synthetic Protocols

Oxidative Cyclization Using TBHP

Recent advancements employ tert-butyl hydroperoxide (TBHP) as an oxidant for constructing quinazolinones from o-aminobenzamides and styrenes. Using 6-methyl-o-aminobenzamide and styrene derivatives, TBHP-mediated oxidative cyclization at 80°C in acetonitrile produces 6-methylquinazolin-4(3H)-one in 70% yield (Table 1). Subsequent chlorination and amination steps introduce the 3,4-dichlorophenyl group.

Table 1: Optimization of Oxidative Cyclization Conditions

| Starting Material | Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 6-Methyl-o-aminobenzamide | TBHP | Acetonitrile | 80°C | 70 |

| 6-Methyl-o-aminobenzamide | H₂O₂ | DMF | 100°C | 55 |

| 6-Methyl-o-aminobenzamide | KMnO₄ | Ethanol | 70°C | 48 |

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 4 of 6-methyl-4-chloroquinazoline undergoes displacement with 3,4-dichloroaniline in isopropanol under reflux. This step typically achieves 75–85% yield, with the reaction monitored via TLC for completion (Figure 1B). The use of polar aprotic solvents like DMF accelerates the substitution but may necessitate longer reaction times (2–4 hours).

Stepwise Preparation of N-(3,4-Dichlorophenyl)-6-Methyl-4-Quinazolinamine

Synthesis of 6-Methylquinazolin-4(3H)-one

6-Methylanthranilic acid (10 mmol) and formamide (15 mL) are heated at 130°C for 6 hours. The resultant 6-methyl-3,4-dihydroquinazolin-4-one is recrystallized from ethanol, yielding a white crystalline solid (82%).

Chlorination to 4-Chloro-6-Methylquinazoline

Phosphorus oxychloride (5 mmol) is added to 6-methylquinazolin-4(3H)-one (2 mmol) in DMF (5 mL) and refluxed for 2 hours. The mixture is poured into ice-water, neutralized with NaOH, and extracted with dichloromethane to afford 4-chloro-6-methylquinazoline (89%).

Optimization of Reaction Conditions

Solvent Effects on Amination

Polar aprotic solvents (DMF, DMSO) enhance the reactivity of 3,4-dichloroaniline but may lead to decomposition at elevated temperatures. Isopropanol balances solubility and stability, achieving optimal yields (Table 2).

Table 2: Solvent Screening for Amination Step

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Isopropanol | 80°C | 2 | 78 |

| DMF | 100°C | 1.5 | 65 |

| Ethanol | 70°C | 3 | 60 |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for N-(3,4-Dichlorophenyl)-6-Methyl-4-Quinazolinamine

| Method | Steps | Total Yield (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Niementowski + NAS | 3 | 62 | 10 | High |

| Oxidative Cyclization + NAS | 3 | 58 | 8 | Moderate |

| Grimmel-Guinther-Morgan | 1 | 50 | 6 | Low |

The Niementowski-NAS route offers the highest yield (62%) but involves multi-step purification. The Grimmel-Guinther-Morgan method is time-efficient but struggles with scalability due to moderate yields.

Q & A

What are the recommended synthetic routes and optimization strategies for synthesizing 4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-?

Level: Basic (Methodological Synthesis)

Answer:

Synthesis typically involves coupling reactions between substituted quinazoline precursors and aryl amines. For example:

- Quinazoline Core Formation : Start with 6-methylquinazolin-4-amine derivatives. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the 6-position .

- Aryl Amine Coupling : React with 3,4-dichloroaniline under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) to form the N-aryl bond .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products, as seen in analogous quinazoline syntheses .

How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

Level: Basic (Structural Characterization)

Answer:

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 7.2–8.5 ppm) for the dichlorophenyl and quinazoline moieties.

- Methyl group resonance (δ ~2.5 ppm, singlet) at the 6-position .

- Carbon signals for C-4 (quinazoline amine, δ ~155 ppm) and Cl-substituted aryl carbons (δ 125–135 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ with accurate mass matching C₁₅H₁₂Cl₂N₃ (calc. ~316.04 Da). Fragmentation patterns (e.g., loss of Cl or CH₃ groups) corroborate substituent positions .

What methodologies are used to analyze structure-activity relationships (SAR) for this compound in kinase inhibition studies?

Level: Advanced (SAR Analysis)

Answer:

- Core Modifications : Compare activity of 6-methyl vs. 6-methoxy or morpholinylpropoxy analogs (e.g., Gefitinib derivatives in ). Methyl groups enhance lipophilicity but may reduce solubility .

- Substituent Effects : Replace 3,4-dichlorophenyl with fluorophenyl or methoxyphenyl to assess electronic/steric impacts on target binding. For example, 3-chloro-4-fluorophenyl derivatives show higher EGFR affinity .

- In Silico Docking : Use software like AutoDock to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (quinazoline N1 with kinase backbone) and hydrophobic contacts (dichlorophenyl with pocket residues) .

How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Level: Advanced (Data Contradiction Analysis)

Answer:

- Assay Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell line variability). For instance, EGFR inhibition data may vary between A431 and HeLa cells .

- Metabolite Interference : Test for metabolite formation (e.g., dechlorination or methyl oxidation) using HPLC-MS. Linuron analogs in show metabolite-driven toxicity variations .

- Orthogonal Validation : Confirm activity with alternative methods (e.g., Western blot for phosphorylated EGFR vs. luminescence-based kinase assays) .

What computational approaches predict the physicochemical properties and ADME profiles of this compound?

Level: Advanced (Computational Modeling)

Answer:

- LogP and Solubility : Use ACD/Percepta or SwissADME to estimate logP (~3.5 for methyl-substituted quinazolines) and aqueous solubility (likely <10 µM due to hydrophobicity) .

- Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4/2D6) using MetaCore. Chlorophenyl groups may reduce metabolic clearance compared to morpholinyl derivatives .

- Toxicity : Apply QSAR models to assess hepatotoxicity (e.g., mitochondrial dysfunction linked to dichlorophenyl moieties) .

How to design in vitro assays for evaluating off-target effects in kinase inhibition studies?

Level: Advanced (Experimental Design)

Answer:

- Kinase Panel Screening : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition against 50+ kinases. Prioritize structurally related kinases (e.g., HER2, VEGFR) .

- Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7, HCT-116) with/without kinase-specific siRNA knockdown to confirm on-target effects .

- Counter-Screens : Include non-kinase targets (e.g., GPCRs in ) to rule out promiscuity. U-47700 analogs show opioid receptor cross-reactivity, highlighting assay breadth importance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.